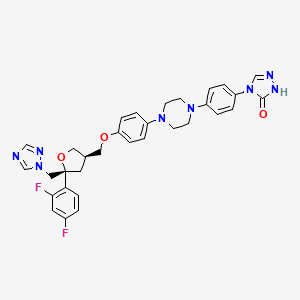

![molecular formula C13H18ClNO B599668 6-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride CAS No. 173943-99-2](/img/structure/B599668.png)

6-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

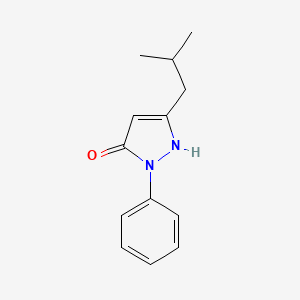

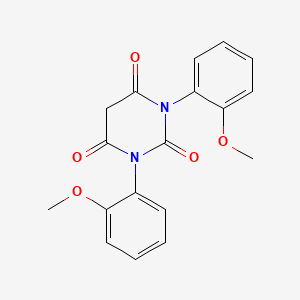

“6-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride” is a chemical compound with the molecular formula C13H18ClNO . It appears as a solid under normal conditions .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17NO.ClH/c1-10-6-7-13(9-14-10)12-5-3-2-4-11(12)8-15-13;/h2-5,10,14H,6-9H2,1H3;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 239.74 . It is a solid at room temperature .Applications De Recherche Scientifique

Spiropiperidines in Drug Discovery

Spiropiperidines have been identified as a promising scaffold in medicinal chemistry due to their structural versatility and potential for creating diverse pharmacophores. The synthesis of spiropiperidines has been explored extensively, aiming to develop methodologies for constructing 2-, 3-, and 4-spiropiperidines. These efforts have yielded various synthetic strategies, highlighting the compound's relevance in drug discovery. The significance of spiropiperidines extends to their synthesis en route to natural products and potential applications in drug discovery, notwithstanding the limited procedures for 2-spiropiperidines synthesis due to their complex structural features (Griggs, Tape, & Clarke, 2018).

Antioxidant Activities of Spiro Compounds

Spiro compounds, including spiropiperidines, have been investigated for their antioxidant activities. This interest stems from the role of oxidative stress in various diseases, suggesting that spiropiperidines could contribute to the development of antioxidants. Research has shown that spiro compounds exhibit significant antioxidant properties, which could be leveraged in drug design for diseases associated with oxidative stress (Acosta-Quiroga et al., 2021).

Piperazine Derivatives and Therapeutic Uses

The structural motif of piperazine, which is closely related to spiropiperidines, is highlighted for its medicinal importance. Piperazine derivatives have found applications across a spectrum of therapeutic areas, including antipsychotic, antihistamine, antidepressant, and anticancer treatments. The flexibility of the piperazine ring allows for significant modifications, leading to diverse pharmacological activities. This underscores the potential of 6-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride and similar compounds in various therapeutic contexts (Rathi, Syed, Shin, & Patel, 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

Propriétés

IUPAC Name |

5-methylspiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO.ClH/c1-10-2-3-11-9-15-13(12(11)8-10)4-6-14-7-5-13;/h2-3,8,14H,4-7,9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMWDSIZJPJPHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(COC23CCNCC3)C=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856383 |

Source

|

| Record name | 6-Methyl-3H-spiro[2-benzofuran-1,4'-piperidine]--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride | |

CAS RN |

173943-99-2 |

Source

|

| Record name | 6-Methyl-3H-spiro[2-benzofuran-1,4'-piperidine]--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,3-dimethoxyphenyl)methyl]-3,4-dimethoxy-benzeneethanamine hydrochloride](/img/structure/B599587.png)

![3-(4-Chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B599600.png)

![1,4-Dimethylbenzo[F]quinolin-4-ium](/img/structure/B599602.png)